molecular formula C6H12F3NO B3247494 rel-(2R,3R)-3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol CAS No. 182073-79-6

rel-(2R,3R)-3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol

Cat. No.: B3247494
CAS No.: 182073-79-6
M. Wt: 171.16 g/mol
InChI Key: CXXBVHOIDJALEU-RFZPGFLSSA-N
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Description

rel-(2R,3R)-3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol: is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a secondary alcohol, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,3R)-3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol typically involves the diastereoselective reduction of corresponding ketones or aldehydes. One common method includes the use of chiral catalysts to achieve high enantioselectivity. For example, the reduction of 3-amino-1,1,1-trifluoro-4-methyl-2-pentanone using a chiral borane complex can yield the desired product with high diastereomeric purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of solid-supported catalysts and solvent-free conditions can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: rel-(2R,3R)-3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol can undergo various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products:

    Oxidation: 3-Amino-1,1,1-trifluoro-4-methyl-2-pentanone.

    Reduction: 3-Amino-1,1,1-trifluoro-4-methyl-2-pentylamine.

    Substitution: Various amides depending on the acylating agent used.

Mechanism of Action

The mechanism by which rel-(2R,3R)-3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and stability .

Properties

IUPAC Name

(2R,3R)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3NO/c1-3(2)4(10)5(11)6(7,8)9/h3-5,11H,10H2,1-2H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXBVHOIDJALEU-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(F)(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]([C@H](C(F)(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rel-(2R,3R)-3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol
Reactant of Route 2
Reactant of Route 2
rel-(2R,3R)-3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol
Reactant of Route 3
rel-(2R,3R)-3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol
Reactant of Route 4
rel-(2R,3R)-3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol
Reactant of Route 5
Reactant of Route 5
rel-(2R,3R)-3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol
Reactant of Route 6
rel-(2R,3R)-3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol

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